Butein
Overview
Description
Butein is a naturally occurring chalcone, a type of flavonoid, with the chemical name 2′,3,4,4′-tetrahydroxychalcone. It is found in various plants, including Toxicodendron vernicifluum, Dahlia, Butea monosperma, and Coreopsis. This compound has gained attention due to its wide range of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and anti-angiogenic effects .
Mechanism of Action
Target of Action
Butein, a natural product, has been found to interact with several targets. It has been reported to inhibit the NLRP3 inflammasome , a key pathogenetic mechanism in various diseases . This compound also targets survivin , a protein frequently overexpressed in human malignancies . Other intracellular targets of this compound include AurkB, mTOR, NF-κB, EGFR, and c-Met .
Mode of Action
This compound blocks NLRP3 inflammasome activation in mouse macrophages by inhibiting ASC oligomerization and suppressing reactive oxygen species production . It also promotes the interaction between survivin and E3 ligase Fbxl7, enhancing ubiquitination-mediated degradation .
Biochemical Pathways
This compound affects several biochemical pathways. It upregulates the expression of the antioxidant pathway nuclear factor erythroid 2-related factor 2 (Nrf2) . It also suppresses the Akt-Wee1-CDK1 signaling pathway, facilitating E3 ligase Fbxl7-mediated survivin ubiquitination and degradation .
Pharmacokinetics
It’s worth noting that other flavonoids, such as chrysin, wogonin, genistein, baicalein, and apigenin, have shown good absorption profiles with human intestinal absorption (hia) values of ≥ 30% .
Result of Action
This compound has demonstrated significant protective effects in various disease models. For instance, it has been found to have a protective effect on mouse models of LPS-induced peritonitis, dextran sodium sulfate-induced colitis, and high-fat diet-induced non-alcoholic steatohepatitis . It also promotes cell cycle arrest, apoptosis, and suppresses angiogenesis/metastasis .
Action Environment
The action of this compound can be influenced by environmental factors. For example, this compound showed radical scavenging activity and increased resistance to oxidative stress in Caenorhabditis elegans . Its response to other environmental stressors such as heat stress or uv irradiation is yet to be fully explored .
Biochemical Analysis
Biochemical Properties
Butein interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has antioxidative properties, inhibits aldose reductase, and suppresses advanced glycation endproducts . It is also a sirtuin-activating compound, affecting a group of enzymes that use NAD+ to remove acetyl groups from proteins .
Cellular Effects
This compound has been shown to have a wide range of effects on various types of cells and cellular processes. It is involved in cell survival, proliferation, migration, invasion, and angiogenesis . This compound has also been shown to have immunomodulatory activity by inhibiting the expression of inflammatory mediators such as IL-6 and TNF-α in HaCaT cells, a keratinocyte cell line .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It significantly upregulates the mRNA expression of osteoblast-related genes, while downregulating the expression of adipocyte-related genes . The mechanism of this compound-induced osteogenesis is found to be mediated by activating the ERK1/2 signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to protect against cell death induced by H2O2, and decrease the levels of apoptotic cells and reactive oxygen species
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, this compound was shown to block NLRP3 inflammasome activation in mouse macrophages and had a significant protective effect on mouse models of LPS-induced peritonitis, dextran sodium sulfate-induced colitis, and high-fat diet-induced non-alcoholic steatohepatitis .
Subcellular Localization
This compound has been shown to enhance the nuclear localization of DAF-16, a transcription factor that regulates stress response and aging
Preparation Methods
Synthetic Routes and Reaction Conditions
Butein can be synthesized through aldol condensation catalyzed by thionyl chloride (SOCl2) and ethyl alcohol (EtOH). The optimal reaction conditions include the molar ratio of reactants, the dosage of catalyst, and the reaction time, which can yield up to 88% of this compound . Another method involves the preparation of solid dispersion using hydrophilic excipients like PVP K-30 and Poloxamer 407 to enhance its solubility .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources such as the heartwood of Dalbergia odorifera, the seed of Cyclopia subternata, and the stems of Semecarpus anacardium . The extraction process may include solvent extraction followed by purification steps to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butein undergoes various chemical reactions, including:
Reduction: this compound can be reduced to its corresponding dihydrochalcone under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound with enhanced antioxidant properties.
Reduction: Dihydrochalcone derivatives.
Substitution: Substituted chalcone derivatives with potential biological activities.
Scientific Research Applications
Butein has been extensively studied for its scientific research applications, including:
Chemistry: This compound is used as a natural dye in dye-sensitized solar cells due to its photosensitive properties.
Medicine: This compound has shown promise in cancer treatment by inhibiting cellular growth and promoting apoptosis.
Industry: This compound is used in the food industry as a natural antioxidant to prevent oxidative spoilage.
Comparison with Similar Compounds
Butein is compared with other similar compounds, such as:
Luteolin: Both this compound and luteolin are flavonoids, but this compound is more effective in inducing heme oxygenase-1 (HO-1) and suppressing NF-κB activation.
Homothis compound: Homothis compound is a structurally similar chalcone with potent anti-tyrosinase activity, but this compound exhibits higher antioxidant activity.
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMYWHCQALZEGT-ORCRQEGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025569 | |
Record name | 2',3,4,4'-Tetrahydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-52-5, 21849-70-7 | |
Record name | Butein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3,4,4'-Tetrahydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3,4,4'-tetrahydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WVS5M0LGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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